Amifostine

Descripción general

Descripción

La amifostina es un adyuvante citoprotector utilizado principalmente en la quimioterapia y la radioterapia contra el cáncer. Se comercializa bajo el nombre comercial Ethyol. Este compuesto es conocido por su capacidad para proteger los tejidos normales de los efectos nocivos de los agentes quimioterapéuticos que se unen al ADN y la radiación. La amifostina es un profármaco de tiofosfato orgánico que se hidroliza in vivo a su metabolito activo, que proporciona los efectos citoprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La amifostina se sintetiza a través de un proceso de varios pasos que implica la reacción de 2-(3-aminopropilamino)etanetiol con ácido fosforoso. Las condiciones de reacción normalmente implican el uso de disolventes como metanol o etanol y requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de amifostina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, pero optimizadas para la eficiencia y el rendimiento. Se emplean técnicas como la molienda en húmedo por bolas y la molienda por chorro para producir micropartículas inhalables de amifostina para la administración pulmonar de fármacos .

Análisis De Reacciones Químicas

Metabolic Activation: Dephosphorylation to WR-1065

Amifostine exists as an inactive prodrug that requires enzymatic dephosphorylation to become pharmacologically active. The reaction involves alkaline phosphatase (AP) in normal tissues, which catalyzes the hydrolysis of the thiophosphate group:

This compound → WR-1065 (active thiol)

Catalyst : Alkaline phosphatase (tissue-specific)

This selective activation occurs due to higher AP activity and alkaline pH in normal cells compared to tumor tissues, which are hypoxic and acidic . The free thiol metabolite WR-1065 is the primary bioactive species responsible for cytoprotection.

Oxidation and Disulfide Formation

WR-1065 undergoes rapid oxidation in the presence of oxygen, forming a disulfide metabolite (WR-33278). This reaction is critical for stabilizing the thiol group and modulating its intracellular activity:

WR-1065 → WR-33278 (disulfide)

Mechanism : Auto-oxidation (non-enzymatic)

The disulfide is less active but may contribute to prolonged cytoprotection by regenerating WR-1065 intracellularly.

Detoxification of Reactive Metabolites

WR-1065 interacts with electrophilic species generated by chemotherapy (e.g., cisplatin) or radiation:

Platinum Complex Detoxification

WR-1065 binds to platinum derivatives, preventing their covalent binding to DNA:

WR-1065 + Platinum metabolite → Stable adduct

Effect : Inhibition of DNA cross-linking

Free Radical Scavenging

The thiol group neutralizes free radicals (e.g., hydroxyl radicals) via redox cycling:

WR-1065 + **ROO- ** → WR-33278 + ROOH

Mechanism : Hydrogen atom donation

Modulation of Cellular Metabolism

This compound alters metabolic pathways in normal tissues to enhance radioprotection:

Glycolytic Switch (Warburg-Type Effect)

WR-1065 inhibits pyruvate dehydrogenase (PDH) , promoting anaerobic glycolysis:

Pyruvate → Lactate

Enzymes : LDHA (upregulated by this compound)

This reduces mitochondrial ROS production and shifts ATP synthesis to glycolytic pathways .

Acetyl-CoA and ATP Dynamics

This compound transiently lowers acetyl-CoA levels and ATP, triggering compensatory glycolysis:

Enzymatic Interactions

This compound influences antioxidant enzymes and metabolic regulators:

Tissue-Specific Metabolic Perturbations

This compound modifies metabolite profiles in vital organs, as observed in preclinical studies:

-

Heart : Restored phosphatidylcholine levels post-radiation .

-

Tumor (SA-NH) : Elevated SOD2 activity and radiation resistance (delayed radioprotective effect) .

Key Research Findings

-

Selectivity : Normal tissues preferentially accumulate WR-1065 due to higher alkaline phosphatase activity and pH .

-

Kinetics : this compound’s half-life is ~9 minutes, while WR-1065 persists for ~15 minutes .

-

Tumor Protection : this compound increases tumor SOD2 activity, leading to transient radioprotection (27% resistance in SA-NH cells) .

-

Metabolic Reprogramming : Induces HIF1α-mediated glycolysis, mimicking tumor-like metabolism in normal cells during protection .

Aplicaciones Científicas De Investigación

Radioprotection in Oncology

Amifostine has been primarily utilized to mitigate the side effects of radiotherapy:

- Head and Neck Cancer : A Phase III trial demonstrated that this compound significantly reduced the incidence of acute xerostomia (dry mouth) from 78% to 51% and chronic xerostomia from 57% to 34% without compromising the efficacy of radiotherapy .

- Ovarian Cancer : In patients undergoing cisplatin chemotherapy, this compound was shown to reduce cumulative renal toxicity and protect against severe mucositis and neurotoxicity .

Chemotherapy Protection

This compound is also employed to protect against the toxic effects of chemotherapeutic agents:

- Cisplatin Regimen : In a randomized trial involving carboplatin-paclitaxel chemotherapy, this compound administration led to a reduction in severe mucositis and neurotoxicity, highlighting its protective role against chemotherapy-induced side effects .

Local Application for Mucositis

Recent studies have explored the local application of this compound for treating acute buccal mucositis:

- A study on guinea pigs showed that topical administration of this compound significantly improved outcomes compared to saline controls, suggesting its potential for local use in radiation therapy settings .

Table 1: Summary of Clinical Trials Involving this compound

Mecanismo De Acción

La amifostina ejerce sus efectos a través de varios mecanismos:

Desintoxicación: Desintoxica los metabolitos reactivos del platino y los agentes alquilantes.

Eliminación de radicales libres: Elimina los radicales libres para proteger las células del daño oxidativo.

Protección del ADN: Acelera la reparación del ADN e inhibe la apoptosis.

Hipoxia celular: Induce hipoxia celular y altera la expresión genética

Comparación Con Compuestos Similares

La amifostina es única entre los agentes citoprotectores debido a sus propiedades radioprotectoras de amplio espectro. Los compuestos similares incluyen:

Pilocarpina: Se utiliza para tratar la xerostomía, pero carece de los amplios efectos citoprotectores de la amifostina.

Salagen: Otro tratamiento para la xerostomía con propiedades citoprotectoras limitadas.

La amifostina destaca por su capacidad para proteger selectivamente los tejidos normales sin reducir la eficacia de los tratamientos contra el cáncer .

Actividad Biológica

Amifostine, also known as WR-2721 or Ethyol, is an organic thiophosphate compound primarily recognized for its cytoprotective properties. It is utilized in clinical settings to mitigate the side effects of chemotherapy and radiotherapy, particularly in patients with head and neck cancers and those undergoing treatment with carboplatin and paclitaxel. The biological activity of this compound is characterized by its ability to enhance antioxidant enzyme activity, protect normal tissues from radiation damage, and reduce the toxicity associated with cancer therapies.

This compound acts as a free radical scavenger, providing protection against oxidative stress. Upon administration, it is dephosphorylated to its active form, which can then exert protective effects on normal tissues while potentially sparing tumor cells. This selective cytoprotection is crucial in preserving the integrity of healthy tissues during cancer treatments.

Key Biological Activities

-

Antioxidant Enzyme Induction :

- This compound has been shown to significantly elevate the activity of manganese superoxide dismutase (SOD2) in various tissues, contributing to its protective effects against oxidative damage .

- In a study involving mouse models, SOD2 activity was notably increased in the pancreas, small intestine, and spleen following this compound treatment .

-

Radioprotection :

- Clinical trials have demonstrated that this compound reduces the incidence of acute xerostomia (dry mouth) and mucositis in patients undergoing radiotherapy for head and neck cancers. For instance, one trial reported a reduction in grade >2 acute xerostomia from 78% to 51% when this compound was administered prior to radiation therapy .

- In another study focusing on ovarian cancer patients receiving carboplatin-paclitaxel chemotherapy, this compound provided some protection against severe mucositis and neurotoxicity .

- Gene Expression Modulation :

Case Study 1: Head and Neck Cancer

A phase III randomized trial evaluated the efficacy of this compound as a radioprotector in patients with head and neck squamous cell carcinoma. Patients receiving this compound experienced a significant reduction in acute and chronic xerostomia without compromising tumor control or overall survival rates . The study highlighted that while nausea was a common side effect (53% incidence), serious adverse events were relatively low.

Case Study 2: Ovarian Cancer

In a multicenter trial involving ovarian cancer patients treated with carboplatin and paclitaxel, this compound demonstrated protective effects against hematological toxicities such as neutropenia and thrombocytopenia. The incidence of severe mucositis was significantly lower in the group receiving this compound compared to the control group .

Research Findings Summary

Propiedades

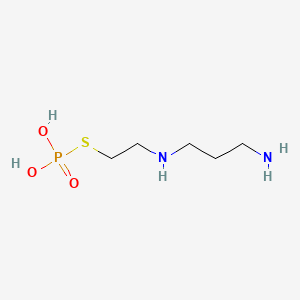

IUPAC Name |

2-(3-aminopropylamino)ethylsulfanylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQGQFVAUAYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59178-37-9 (di-hydrochloride salt), 63717-27-1 (monohydrate) | |

| Record name | Amifostine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022585 | |

| Record name | Amifostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, 1.87e+01 g/L, Water approximately 450 (mg/mL), 95% Ethanol < 0.01 (mg/mL), Chloroform < 0.01 (mg/mL), Toluene < 0.01 (mg/mL) | |

| Record name | Amifostine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMIFOSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHIOFOS | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296961%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

The thiol metabolite is responsible for most of the cytoprotective and radioprotective properties of amifostine. It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals. Other possible effects include inhibition of apoptosis, alteration of gene expression and modification of enzyme activity., Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite (WR-1065). The pharmacologically active free sulfhydryl is believed to bind to and detoxify cytotoxic platinum-containing metabolites of cisplatin and scavenge free radicals induced by the drug. Cytoprotection against cisplatin-induced toxicity appears to result from prevention and/or, to a lesser extent, reversal of DNA platination by the drug (cisplatin-DNA adducts). Healthy cells appear to be protected preferentially because of the increased cellular uptake of amifostine and more rapid generation of the active free sulfhydryl metabolite in these cells compared with malignant cells. Because healthy cells have better perfusion, higher capillary alkaline phosphatase activity, and higher pH than malignant cells, and actively concentrate amifostine while malignant cells absorb the drug passively, there is increased cellular uptake of amifostine and more rapid generation of the free active sulfhydryl; therefore, compared with malignant cells, healthy cells appear to be selectively protected by amifostine against cisplatin-induced cytotoxicity., Similar to the drug's chemoprotection, amifostine's radioprotective effect may occur preferentially in healthy rather than malignant cells secondary to the drug's increased cellular uptake and conversion to the active sulfhydryl. Amifostine's radioprotectant effect appears to be mediated at least in part by removal of oxygen from tissues. Sulfhydryl compounds such as amifostine also appear to protect cells from the cytotoxic effects of radiation by scavenging hydroxyl radicals and repairing radiation-induced DNA radicals through donation of hydrogen., Amifostine can lower serum calcium concentrations, including total, ionized, and ultrafilterable calcium, but clinically important hypocalcemia occurs rarely during cytoprotective therapy with the drug. The hypocalcemic effect of amifostine appears to result from inhibition of parathyroid hormone secretion and bone resorption and from facilitation of urinary calcium excretion., Amifostine (WR-2721) is an inorganic thiophosphate-cytoprotective agent developed to selectively protect normal tissues against the toxicity of chemotherapy and radiation. We have previously shown that amifostine protects both chicken embryo chorioallantoic membrane (CAM) vessels and cells from the effects of X-rays. In the present work, we studied the effect of amifostine on angiogenesis in vivo, using the CAM model. Amifostine decreased the number of CAM vessels in a dose-dependent manner, without being toxic for the tissue. It also decreased the mRNA levels of both vascular endothelial growth factor (VEGF) isoforms VEGF(165) and VEGF(190), 6 and up to 48 hr after its application onto the CAM. Similarly, it decreased the mRNA levels of inducible nitric-oxide synthase, 24 and 48 hr after drug application. Furthermore, amifostine decreased the deposited amounts of laminin and collagen I 24 hr after its application, without affecting the expression of the corresponding genes. The protein amounts and activity of matrix metalloproteinase-2 were not affected, whereas the expression of the corresponding gene was decreased up to 48 hr after drug application. Finally, the activity of plasmin was increased 6 hr after amifostine application and remained increased at later time points. These findings suggest that amifostine alters the expression of several molecules implicated in the angiogenesis process and affects the composition of the extracellular matrix in a way that leads to inhibition of angiogenesis. Such an antiangiogenic action of amifostine, together with its radioprotective effects, further supports its use in combination with radiotherapy for increased therapeutic efficacy., For more Mechanism of Action (Complete) data for AMIFOSTINE (7 total), please visit the HSDB record page. | |

| Record name | Amifostine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMIFOSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

20537-88-6 | |

| Record name | Amifostine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20537-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifostine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amifostine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amifostine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amifostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminopropyl)aminoethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFOSTINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILA426L95O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIFOSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.